5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties. This compound features a dioxane ring substituted with a diphenylamino group and a methylene bridge, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with diphenylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane and a base like triethylamine to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The diphenylamino group can interact with biological receptors or enzymes, modulating their activity. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the diphenylamino group, making it less versatile in chemical reactions.
Diphenylamine: Does not contain the dioxane ring, limiting its applications in certain synthetic routes.
Methylene-bridged dioxanes: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its combination of a dioxane ring and a diphenylamino group, providing unique reactivity and a broad range of applications in various fields of research.
Properties
IUPAC Name |
2,2-dimethyl-5-[(N-phenylanilino)methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(2)23-17(21)16(18(22)24-19)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSAUIOBKGRDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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